N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride
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Overview
Description
The compound is a complex organic molecule that includes a benzothiophene group, a fluorine atom, a carboxamide group, and an aminoethylphenylmethyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzothiophene and aminoethylphenylmethyl precursors. These could then be combined through a series of reactions, possibly involving a fluorination step .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The benzothiophene group would likely form a planar, aromatic ring system, while the aminoethylphenylmethyl group would add additional complexity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzothiophene, fluorine, and carboxamide groups. The benzothiophene could undergo electrophilic aromatic substitution reactions, while the carboxamide could participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the carboxamide group could influence properties like polarity, solubility, and stability .Scientific Research Applications
Synthesis and Antipathogenic Activity
Research into thiourea derivatives, including those structurally related to N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide; hydrochloride, has demonstrated significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These compounds' ability to disrupt bacterial biofilms suggests potential for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives, related in structural theme to the compound , have been synthesized and shown to exhibit antibacterial and antifungal activities. The orientation of substituents on the thiophene ring plays a critical role in their biological activity, indicating a precise molecular design could enhance therapeutic potential (Vasu et al., 2003).
Recognition of Hydrophilic Compounds
Studies on fluoroalkylated end-capped oligomers demonstrate their ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition capability has implications for the development of novel delivery systems and sensors (Sawada et al., 2000).
Antitumor Properties
Fluorinated benzothiazole derivatives, sharing a motif with the query compound, have been investigated for their cytotoxic properties in vitro. These studies reveal potent antitumor activities, especially against breast cancer cell lines, highlighting the potential for developing new cancer therapies (Hutchinson et al., 2001).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride” would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of Action
The interaction of the compound with its targets would likely involve the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could inhibit or enhance the pathway, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by factors such as its size, polarity, and the presence of specific functional groups. These properties would determine the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling to alterations in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[[4-(2-aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS.ClH/c19-16-6-5-15(17-14(16)8-10-23-17)18(22)21-11-13-3-1-12(2-4-13)7-9-20;/h1-6,8,10H,7,9,11,20H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCULRTXXAGMALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CNC(=O)C2=C3C(=C(C=C2)F)C=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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